REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[CH:4]=[CH:5][C:6]1[O:7][C:8]([CH3:14])=[C:9]([C:11](O)=[O:12])[N:10]=1.S(Cl)(Cl)=O>>[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[CH:4]=[CH:5][C:6]1[O:7][C:8]([CH3:14])=[C:9]([CH2:11][OH:12])[N:10]=1
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=2OC(=C(N2)C(=O)O)C)C=CC=C1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
DISTILLATION
|
Details
|
The thionyl chloride was distilled off
|
Type
|
WASH
|
Details
|
the crystalline residue (acid chloride) was washed with isopropyl ether
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dimethoxyethane (20 ml)
|
Type
|
ADDITION
|
Details
|
The solution was added dropwise to a suspension of sodium borohydride (1.4 g) in dimethoxyethane (30 ml) with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
FILTRATION
|
Details
|
the resulting crystalline precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=2OC(=C(N2)CO)C)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |